molecular formula C11H8N4O B8337229 5-(1H-pyrazol-1-yl)-1,6-naphthyridin-2(1H)-one

5-(1H-pyrazol-1-yl)-1,6-naphthyridin-2(1H)-one

Cat. No. B8337229
M. Wt: 212.21 g/mol
InChI Key: BMXNJIMWIPKMMU-UHFFFAOYSA-N
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Patent
US04634772

Procedure details

5-(1H-pyrazol-1-yl)-1,6-naphthyridin-2(1H)-one--To a mixture containing 5-hydrazino-1,6-naphthyridin-2(1H)-one monohydrochloride monohydrate suspended in 100 ml of methanol was added 1.35 g of sodium methoxide and the mixture stirred at room temperature for 20 minutes and then stripped to dryness in vacuo to produce 5-hydrazino-1,6-naphthyridin-2(1H)-one in free base form. To the residue was added 6.15 g of 1,1,3,3-tetramethoxypropane and 25 ml of ethylene glycol; and, the resulting mixture was heated with stirring to about 170° C., allowing the methanol boil off from the reaction mixture. The reaction mixture was allowed to stand at room temperature over the weekend and was then concentrated on a rotary evaporator. The residue was slurried in boiling methanol; and, the mixture was cooled and filtered. The solid was slurried in water, collected and dried in a vacuum oven at about 90° C. The solid was dissolved in boiling dimethylformamide, the hot solution treated with decolorizing charcoal and filtered, and, the filtrate allowed to cool. The separated product was collected, washed with methanol and dried in a vacuum oven at 90° C. to yield 2.8 g of 5-(1H-pyrazol-1-yl)-1,6-naphthyridin-2(1H)-one, m.p. >300° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-hydrazino-1,6-naphthyridin-2(1H)-one monohydrochloride monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
1.35 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[N:15]=[CH:14][CH:13]=[C:12]3[C:7]=2[CH:8]=[CH:9][C:10](=[O:16])[NH:11]3)C=CC=[N:2]1.O.Cl.N(C1N=CC=C2C=1C=CC(=O)N2)N.C[O-].[Na+]>CO>[NH:1]([C:6]1[N:15]=[CH:14][CH:13]=[C:12]2[C:7]=1[CH:8]=[CH:9][C:10](=[O:16])[NH:11]2)[NH2:2] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(N=CC=C1)C1=C2C=CC(NC2=CC=N1)=O
Name
5-hydrazino-1,6-naphthyridin-2(1H)-one monohydrochloride monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.Cl.N(N)C1=C2C=CC(NC2=CC=N1)=O
Step Two
Name
sodium methoxide
Quantity
1.35 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
N(N)C1=C2C=CC(NC2=CC=N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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